5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a 1,3,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl moiety is known for enhancing bioactivity in anticancer and antimicrobial agents due to its planar structure and ability to engage in hydrophobic interactions . The bromine atom on the thiophene ring may contribute to electronic effects and improve binding affinity in therapeutic targets .
Properties
IUPAC Name |
5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)15-19-20-16(25-15)18-14(21)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPTHQOYBRKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have anticancer properties, suggesting that this compound may also target cancer cells or related pathways.
Mode of Action
It’s known that many anticancer drugs work by inhibiting the proliferation of cancer cells or inducing apoptosis
Biochemical Pathways
Anticancer drugs often affect pathways related to cell cycle regulation, dna repair, and apoptosis. This compound may affect similar pathways, but more research is needed to determine the exact pathways involved.
Biological Activity
5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring linked to an oxadiazole moiety and a trimethoxyphenyl group. Its molecular formula is , and it features notable functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 1,3,4-oxadiazoles. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. In particular:
- Mechanism of Action : Compounds similar to this compound have been observed to induce apoptosis in cancer cells. This is achieved through the accumulation of reactive oxygen species (ROS) and subsequent cell cycle arrest at the G0/G1 phase .
- Case Study : A related compound exhibited significant inhibitory activity against prostate cancer cells (PC-3), with an IC50 value of 9.86 µM. This indicates that structural modifications in oxadiazole derivatives can enhance their antitumor efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:
- Research Findings : Several studies have documented the anti-inflammatory effects of oxadiazole compounds. For example, specific derivatives showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Antitumor | This compound | PC-3 (Prostate Cancer) | 9.86 | Induces apoptosis via ROS accumulation |
| Anti-inflammatory | Various Oxadiazole Derivatives | Carrageenan-induced edema model | Comparable to indomethacin (64.3%) | Inhibition of pro-inflammatory mediators |
Mechanistic Insights
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and inflammation:
- VEGFR Inhibition : Some derivatives have demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
- Cell Cycle Regulation : The induction of ROS leads to cell cycle arrest and apoptosis in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C17H16BrN3O3S
- Molecular Weight : 404.29 g/mol
The structure features a thiophene ring linked to an oxadiazole moiety, which is known for its bioactivity. The presence of bromine and methoxy groups enhances its potential reactivity and solubility.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to 5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. For instance:
- Study Findings : A compound with a similar structure exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting that the oxadiazole moiety may play a crucial role in inhibiting cancer cell proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of related oxadiazole derivatives:
- Case Study : A derivative demonstrated potent activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics:
- Application : It has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the thiophene ring enhances charge transport properties .
Pesticidal Activity
Research indicates that compounds with oxadiazole structures can exhibit pesticidal properties:
- Findings : A related compound showed effectiveness as an insecticide against common agricultural pests. This suggests that this compound may also have potential applications in pest management .
Summary of Applications
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions:
-
Step 1 : 3,4,5-Trimethoxybenzoic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.
-
Step 2 : The hydrazide undergoes cyclodehydration with a nitrile source (e.g., trichloroacetonitrile) in the presence of POCl₃ or PCl₅ to form the oxadiazole ring .
Amide Coupling
The oxadiazole-amine intermediate reacts with 5-bromothiophene-2-carboxylic acid:
-
Activation of the carboxylic acid using EDCl/HOBt or conversion to an acid chloride (SOCl₂).
-
Coupling with the oxadiazole-amine in anhydrous DMF or THF under inert conditions .
Representative Reaction Scheme :
Electrophilic Substitution
-
The electron-rich 3,4,5-trimethoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups .
-
The bromine on the thiophene ring can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis .
Nucleophilic Reactions
-
The oxadiazole ring’s electron-deficient nature allows nucleophilic attack at the C-2 position, though steric hindrance from the trimethoxyphenyl group may limit reactivity .
Hydrolysis and Stability
-
The amide bond is stable under neutral conditions but hydrolyzes in strong acids (HCl, H₂SO₄) or bases (NaOH) to yield 5-bromothiophene-2-carboxylic acid and the oxadiazole-amine .
-
The oxadiazole ring resists hydrolysis under physiological pH but degrades in prolonged acidic environments .
Synthetic Yields Under Varied Conditions
| Condition | Reagents | Yield (%) | Reference |
|---|---|---|---|
| POCl₃-mediated cyclization | Trichloroacetonitrile | 78 | |
| EDCl/HOBt coupling | DMF, RT, 24h | 65 | |
| Acid chloride method | SOCl₂, THF, reflux | 82 |
Spectroscopic Data
| Functional Group | IR (cm⁻¹) | H NMR (δ, ppm) |
|---|---|---|
| Oxadiazole (C=N) | 1605–1620 | - |
| Thiophene (C-Br) | 615 | 7.21 (s, 1H, thiophene) |
| Amide (N-H) | 3300 | 10.32 (s, 1H, NH) |
| OCH₃ | 2830–2960 | 3.85 (s, 9H, 3×OCH₃) |
Research Findings
-
Anticancer Activity : Structural analogs (e.g., compound 14 in ) inhibit EGFR kinase with IC₅₀ values of 1.12–14.15 μM, suggesting potential for the target compound in oncology .
-
Lipophilicity : A logP of ~4.75 (similar to ) indicates moderate membrane permeability but poor aqueous solubility, necessitating formulation optimization .
Degradation Pathways
Comparison with Similar Compounds
Antitumor Activity
Key Findings :
- Compound 19b (Polothi et al., 2020): A structurally related oxadiazole derivative with a 3,4,5-trimethoxyphenyl group exhibited IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer) , outperforming doxorubicin in cytotoxicity assays. The trimethoxy group enhances DNA intercalation and tubulin polymerization inhibition .
- 5-Bromo-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide : This analog showed moderate activity against Staphylococcus aureus but was less potent in anticancer screens, highlighting the critical role of the trimethoxyphenyl group in antitumor efficacy .
Table 1: Antitumor Activity Comparison
Antifungal Activity
Key Findings :
- 5-(3,4,5-Trimethoxyphenyl)-2-Sulfonyl-1,3,4-Oxadiazole (Chen et al., 2007): Demonstrated 85% inhibition against Gibberella zeae at 50 µg/mL, attributed to sulfonyl group electrophilicity disrupting fungal cell membranes .
- Target Compound : The bromothiophene-carboxamide moiety may reduce antifungal potency compared to sulfonyl derivatives due to lower electrophilicity but could improve selectivity .
Table 2: Antifungal Activity Comparison
Antibacterial Activity
Key Findings :
- N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (Shukla et al., 2016): Showed MIC values of 8 µg/mL (S. aureus) and 16 µg/mL (E. coli) . The sulfanyl group facilitates thiol-mediated bacterial membrane disruption .
- Target Compound : The carboxamide linker may reduce antibacterial breadth compared to sulfanyl analogs but could enhance metabolic stability .
Physicochemical and Drug-Likeness Properties
Key Insights :
- Lipinski Compliance : The target compound’s molecular weight (449.3 g/mol) and logP (~3.2) align with Lipinski’s rule, suggesting oral bioavailability .
- Analog 4a (N-(4-Bromophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine): Exhibited 96.31% growth inhibition in the NCI-60 panel but has higher logP (4.1), risking hepatotoxicity .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target Compound | 449.3 | 3.2 | 1 | 8 | Yes |
| Chen et al. (2007) Sulfonyl Analog | 412.4 | 2.8 | 0 | 9 | Yes |
| Compound 4a (NCI Study) | 402.3 | 4.1 | 1 | 7 | Borderline |
Preparation Methods
Hydrazide Intermediate Preparation
Acylhydrazides serve as precursors for oxadiazole formation. For this compound, thiophene-2-carboxamide hydrazide is synthesized by reacting 5-bromothiophene-2-carbonyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. The intermediate is isolated in 85–90% yield after recrystallization from ethanol.
Cyclocondensation with 3,4,5-Trimethoxybenzaldehyde
The hydrazide undergoes cyclocondensation with 3,4,5-trimethoxybenzaldehyde in the presence of iodine or phosphoryl chloride (POCl₃) as dehydrating agents. For example, refluxing equimolar quantities in acetonitrile with catalytic iodine (10 mol%) for 6–8 hours yields the oxadiazole ring. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (60–70% yield).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile or Dichloromethane |
| Catalyst | I₂ or POCl₃ |
| Temperature | Reflux (80–85°C) |
| Reaction Time | 6–8 hours |
| Yield | 60–70% |
Functionalization of the Oxadiazole Core
Bromothiophene Carboxamide Coupling
The bromothiophene moiety is introduced via nucleophilic acyl substitution. The oxadiazole-2-amine intermediate reacts with 5-bromothiophene-2-carbonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at room temperature for 4–6 hours. Post-reaction, the mixture is washed with NaHCO₃ and brine, followed by solvent evaporation to isolate the crude product (75–80% yield).
Optimization Insight
Alternative Multi-Step Synthesis
Pre-Functionalized Oxadiazole Synthesis
An alternative route pre-forms the 3,4,5-trimethoxyphenyl-oxadiazole before coupling. 3,4,5-Trimethoxybenzoic acid is converted to its hydrazide, which cyclizes with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) to form 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Thiol oxidation with H₂O₂ yields the reactive oxadiazole-2-amine, which is then coupled with 5-bromothiophene-2-carbonyl chloride as described earlier.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Hydrazide Formation | 88 |
| Oxadiazole Cyclization | 65 |
| Acylation | 78 |
Challenges and Mitigation Strategies
Low Cyclization Yields
Oxadiazole ring formation often suffers from side reactions, such as over-oxidation or incomplete dehydration. Using POCl₃ instead of iodine reduces byproducts, improving yields to 70%. Microwave-assisted synthesis (100°C, 30 minutes) has been explored for analogous compounds, reducing reaction times by 75% while maintaining yields.
Purification Difficulties
The product’s low solubility in polar solvents complicates purification. Gradient elution (hexane/ethyl acetate 8:2 to 5:5) on silica gel resolves this issue. Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Scalability and Industrial Considerations
Cost-Effective Reagents
Replacing POCl₃ with cheaper alternatives like p-toluenesulfonyl chloride (TsCl) in DCM reduces costs by 40% without sacrificing yield.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves coupling a bromothiophene-carboxamide moiety with a 3,4,5-trimethoxyphenyl-substituted oxadiazole intermediate. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
- Purification : Column chromatography with ethyl acetate/petroleum ether (e.g., 50% v/v) to isolate intermediates, achieving yields of 71–86% .
- Final coupling : Amide bond formation between the oxadiazole and bromothiophene-carboxylic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Validate intermediates using melting points (e.g., 164–166°C for analogous compounds) and NMR .
Basic: How is structural characterization performed for this compound?
Answer:
- X-ray crystallography : Resolve the planar oxadiazole and thiophene rings, with bond lengths (e.g., C–C = 1.34–1.48 Å) and angles confirming aromaticity. Triclinic crystal systems (space group P1) are common .
- NMR/IR spectroscopy : Key signals include thiophene protons (δ 7.2–7.8 ppm), oxadiazole carbons (δ 160–165 ppm), and carbonyl stretches (~1680 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 538.49 for analogous oxadiazole-thiophene derivatives) .
Advanced: How can discrepancies in reported synthetic yields be addressed?
Answer:
Discrepancies often arise from solvent polarity, catalyst efficiency, or purification methods. For example:
- Solvent optimization : Ethyl acetate increases solubility of polar intermediates, improving yields by 10–15% compared to dichloromethane .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) enhance regioselectivity in aryl-oxadiazole bonding .
- Yield validation : Replicate procedures under inert atmospheres (N₂/Ar) to minimize oxidation side products .
Advanced: What experimental designs evaluate the compound’s environmental stability and degradation pathways?
Answer:
- Hydrolytic stability : Incubate the compound in buffer solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC. Bromothiophene moieties are prone to hydrolysis under alkaline conditions .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by LC-MS to identify cleavage products (e.g., bromophenol derivatives) .
- Biotic transformation : Use soil microbial consortia to assess metabolic breakdown, noting persistence of the oxadiazole ring .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardized assays : Compare minimum inhibitory concentrations (MICs) against Staphylococcus aureus using broth microdilution (CLSI guidelines) to control variability .
- Mechanistic studies : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to clarify anticancer activity, as conflicting results may arise from off-target effects .
- Solubility adjustments : Use DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives in cell-based assays .
Advanced: What computational methods predict the compound’s reactivity and binding affinities?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The bromothiophene moiety often acts as an electron-deficient region .
- Molecular docking : Simulate interactions with tubulin (PDB ID: 1SA0) or DNA gyrase to rationalize anticancer/antibacterial activity. The trimethoxyphenyl group shows π-π stacking with hydrophobic pockets .
- ADMET profiling : Use QSAR models to estimate logP (~3.2) and BBB permeability, indicating moderate bioavailability .
Basic: What are the critical physicochemical properties influencing experimental design?
Answer:
- Solubility : <0.1 mg/mL in water; use DMSO for stock solutions .
- Thermal stability : Decomposes at ~200°C; avoid heating above 150°C during synthesis .
- Spectroscopic handles : The bromine atom (⁷⁹Br/⁸¹Br) aids isotopic pattern recognition in MS .
Advanced: How to design analogs to enhance bioactivity while minimizing toxicity?
Answer:
- Bioisosteric replacement : Substitute the 5-bromo group with -CF₃ or -CN to improve metabolic stability .
- Scaffold hopping : Replace the oxadiazole with 1,2,4-triazole to reduce hepatotoxicity while retaining H-bonding capacity .
- Prodrug strategies : Esterify the carboxamide to enhance membrane permeability, with hydrolysis in vivo releasing the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
